molecular formula C27H33F3N4O3 B1574314 CWP232204

CWP232204

カタログ番号 B1574314
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CWP232204 is a metabolite of CWP232291. This compound is a specific inhibitor of the canonical Wnt signaling pathway, with potential antineoplastic activity. Upon intravenous administration of CWP232291, this agent is converted into its active form this compound and induces the degradation of the downstream effector of the canonical Wnt signaling pathway beta-catenin, thereby preventing beta-catenin-dependent activation of transcription of a wide range of Wnt target genes. This prevents gene expression of many proteins necessary for growth, and induces apoptosis. This may potentially suppress cancer cell growth. The Wnt/beta-catenin signaling pathway regulates cell morphology, motility, and proliferation;  aberrant regulation of this pathway leads to neoplastic proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus). (Last update: 7/23/2015).

科学的研究の応用

1. Inhibition of Wnt Signaling in Hematologic Malignancies

CWP232291, a small-molecule inhibitor, is studied for its efficacy in hematologic malignancies, specifically acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). It operates by degrading β-catenin and inducing apoptosis through endoplasmic reticulum stress activation. This study demonstrates its potential in treating these malignancies and suggests future exploration in combination therapies (Lee et al., 2020).

2. Effects on Colon Cancer

Research on CWP232228, a related compound, reveals its potential as a therapeutic drug in colorectal cancer (CRC). The treatment with CWP232228 showed cytotoxic effects in HCT116 cells, inducing apoptosis and cell-cycle arrest. This study indicates its effectiveness in reducing the growth of xenografted colon cancer cells in mice (Kim et al., 2019).

3. Potential in Treating Multiple Myeloma

CWP232291's effect on primary tumor cells from patients with malignant hematologic diseases, including multiple myeloma (MM), was studied. It showed potent cytotoxicity in patient samples, suggesting a rationale for its use in treating hematologic malignancies, particularly AML and B-cell neoplasms (Kim et al., 2011).

特性

分子式

C27H33F3N4O3

外観

Solid powder

同義語

CWP232204;  CWP 232204;  CWP-232204.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。